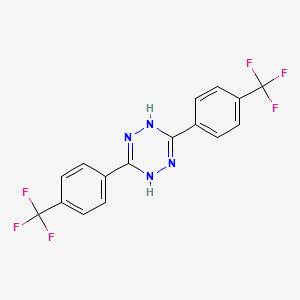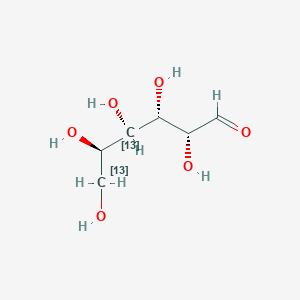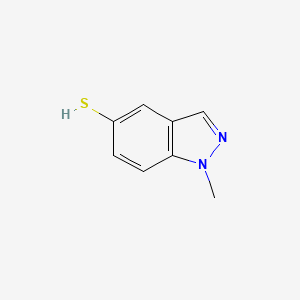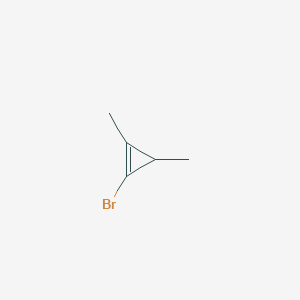
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a dihydrotetrazine core. The trifluoromethyl groups impart unique electronic properties to the molecule, making it a valuable subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazine oxide.
Reduction: Reduction reactions can convert the dihydrotetrazine to its fully reduced form.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects is primarily through its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, allowing it to participate in a range of chemical reactions. The tetrazine core can undergo cycloaddition reactions, making it a valuable tool in click chemistry and bioconjugation applications.
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1,4-Bis(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine stands out due to its unique tetrazine core, which imparts distinct reactivity and stability. The presence of two trifluoromethyl groups further enhances its electronic properties, making it more versatile in various chemical and industrial applications.
Propiedades
Número CAS |
628732-67-2 |
|---|---|
Fórmula molecular |
C16H10F6N4 |
Peso molecular |
372.27 g/mol |
Nombre IUPAC |
3,6-bis[4-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H10F6N4/c17-15(18,19)11-5-1-9(2-6-11)13-23-25-14(26-24-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H,(H,23,24)(H,25,26) |
Clave InChI |
HGHXRUZEVRNFLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)

![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)








![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)

